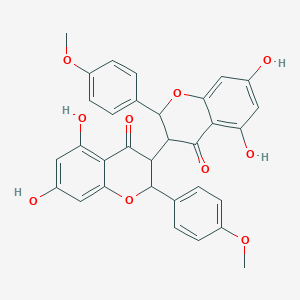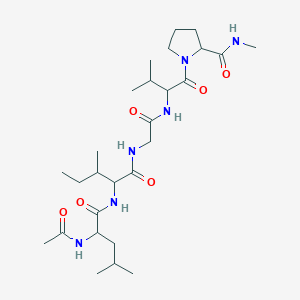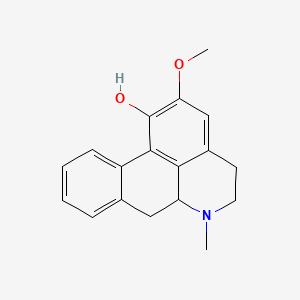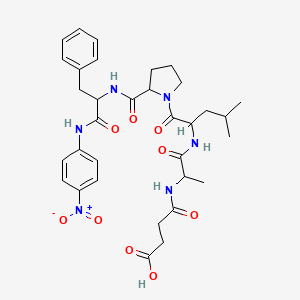
Cbz-DL-Arg-OBn.TsOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-DL-Arg-OBn.TsOH, also known as benzyloxycarbonyl-DL-arginine benzyl ester p-toluenesulfonate, is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is a derivative of arginine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cbz-DL-Arg-OBn.TsOH typically involves the protection of the amino group of arginine using the benzyloxycarbonyl (Cbz) group. The synthesis can be achieved through the following steps:
Protection of the Amino Group: The amino group of arginine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Esterification: The carboxyl group of the protected arginine is then esterified with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid (TsOH) to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cbz-DL-Arg-OBn.TsOH undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acid Hydrolysis: The benzyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Base Hydrolysis: The benzyl ester can also be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas
Acid Hydrolysis: Hydrochloric acid, p-toluenesulfonic acid
Base Hydrolysis: Sodium hydroxide, potassium hydroxide
Major Products Formed
Deprotected Arginine: Removal of the Cbz group yields free arginine.
Free Carboxylic Acid: Hydrolysis of the benzyl ester yields the free carboxylic acid form of arginine.
科学的研究の応用
Cbz-DL-Arg-OBn.TsOH has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for the amino group in peptide synthesis, allowing for selective reactions on other functional groups.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and in the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of Cbz-DL-Arg-OBn.TsOH involves the protection of the amino group of arginine, preventing unwanted reactions during peptide synthesis. The Cbz group is stable under basic and mildly acidic conditions but can be selectively removed by catalytic hydrogenation. The benzyl ester group protects the carboxyl group and can be removed by hydrolysis.
類似化合物との比較
Cbz-DL-Arg-OBn.TsOH is compared with other similar compounds such as:
Boc-DL-Arg-OBn: Uses t-butyloxycarbonyl (Boc) as the protecting group instead of Cbz.
Fmoc-DL-Arg-OBn: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.
Alloc-DL-Arg-OBn: Uses allyloxycarbonyl (Alloc) as the protecting group.
Uniqueness
This compound is unique due to its stability under a wide range of conditions and its ease of removal by catalytic hydrogenation, making it a versatile protecting group in peptide synthesis.
特性
分子式 |
C28H34N4O7S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10) |
InChIキー |
WVOKVKQFDWUGRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)

![2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)
![Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12319649.png)

